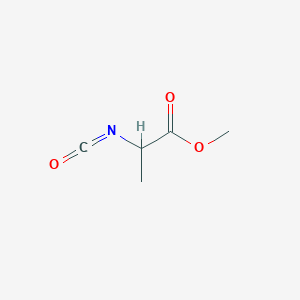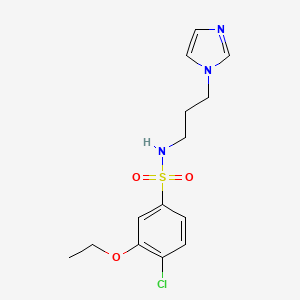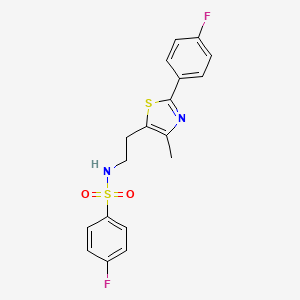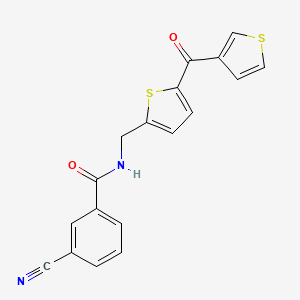![molecular formula C27H23ClN4O4S B2494496 N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide CAS No. 443349-44-8](/img/structure/B2494496.png)
N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves intricate chemical processes that ensure the incorporation of specific functional groups to achieve the desired chemical and biological activity. For instance, the therapeutic effect of a novel anilidoquinoline derivative was observed in treating Japanese encephalitis, highlighting the importance of synthesis in drug development (Joydeep Ghosh et al., 2008). Additionally, derivatives of 3-phenylsulfonylquinazoline-2,4-dione were synthesized to explore their potential as nonpeptide inhibitors of human heart chymase, demonstrating the synthesis's role in generating compounds with specific biological activities (H. Fukami et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds significantly influences their chemical behavior and interaction with biological targets. For example, vibrational spectroscopic signatures and the effect of rehybridization on a dimer molecule of a similar compound were studied to understand its stability and interaction mechanisms (S. J. Jenepha Mary et al., 2022). These studies provide insights into how molecular structure affects the compound's chemical and biological properties.
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are pivotal in determining their applicability in various research domains. The synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents illustrate the compound's reactivity and potential therapeutic uses (Hégira Ramírez et al., 2020).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure play a crucial role in a compound's utility in research and application. For instance, the crystal structure of a solvated compound related to the main compound of interest was studied to understand its solid-state characteristics and interactions within the crystal lattice (I. Celik et al., 2015).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interactions with other molecules, is essential for utilizing compounds in specific applications. The DFT and experimental investigations on similar compounds have shed light on their vibrational spectroscopy and molecular docking studies, providing valuable information on their chemical behavior and potential interactions with biological targets (A. El-Azab et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications :
- A series of quinazoline derivatives were synthesized and evaluated for their antimicrobial properties against bacterial strains like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, etc., and fungal strains such as Candida albicans, Aspergillus niger, etc. (Desai et al., 2007).
- Another study focused on synthesizing 2,3-disubstituted quinazolinone analogs, showcasing their antibacterial properties through in-vitro screening against bacterial strains and analyzing their interaction with proteins like Sortase A of Staphylococcus aureus through molecular docking studies (Rajasekaran & Rao, 2015).
- A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives exhibited significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, and were also evaluated for their anticancer activities (Mehta et al., 2019).
Anticancer Applications :
- Novel 4-arylsulfonyl-1,3-oxazoles, derived from quinazoline compounds, showed promising anticancer activities against various cancer cell lines, suggesting their potential as lead compounds for further synthesis and in-depth studies of new derivatives with antitumor activity (Zyabrev et al., 2022).
- Some novel sulfonamide derivatives synthesized from 2-chloro-N-(4-sulfamoylphenyl)acetamides displayed notable anticancer activity against breast and colon cancer cell lines, with certain compounds outperforming reference drugs like 5-fluorouracil (Ghorab et al., 2015).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O4S/c28-21-6-2-4-8-23(21)29-24(33)17-37-27-30-22-7-3-1-5-20(22)26(35)32(27)19-11-9-18(10-12-19)25(34)31-13-15-36-16-14-31/h1-12H,13-17H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQBWOATVKMISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2494418.png)


![3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide](/img/structure/B2494421.png)
![1,5-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}-4-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B2494424.png)
![4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine](/img/structure/B2494427.png)
![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/no-structure.png)
![4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B2494429.png)



![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494434.png)
